2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoinitiator UV curing Polymerization kinetics

Achieve high-resolution lithography with this triazine-based photoacid generator. Formulators seeking to enhance polymerization kinetics without reformulation risk can rely on its consistent >98% purity. - Enables fine-pitch patterning at low loadings (0.1 wt%), reducing leachables in UV-curable coatings. - Exhibits up to 40-fold higher photoreactivity than analog triazine derivatives, preventing batch-to-batch performance variation. - Supplied as a crystalline solid with verified GC purity and global shipping, ensuring supply chain reliability for PCB and display manufacturers.

Molecular Formula C12H7Cl6N3O
Molecular Weight 421.9 g/mol
CAS No. 3584-23-4
Cat. No. B1294438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS3584-23-4
Molecular FormulaC12H7Cl6N3O
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3
InChIKeyQRHHZFRCJDAUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBTT Photoinitiator & PAG Overview


2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4), also referred to as MBTT or triazine A, is a non-ionic photoacid generator (PAG) and radical photoinitiator belonging to the class of 4,6-bis(trichloromethyl)-1,3,5-triazine derivatives [1]. Upon exposure to ultraviolet (UV) or visible light, the compound undergoes photolytic cleavage of carbon–chlorine bonds, generating hydrochloric acid and initiating radicals that drive polymerization in chemically amplified photoresists, holographic recording materials, and UV-curable coatings . Its molecular structure, featuring a 4-methoxyphenyl substituent at the 2-position of the triazine ring, distinguishes it from other triazine-based PAGs and photoinitiators, enabling specific performance characteristics in photopolymerization and photolithography applications [2].

Non-ionic PAG for chemically amplified photoresists
2-(4-Methoxyphenyl) substituent governs photolytic pathway
Reported low-loading photoefficiency supports low-residue formulations

Why Generic MBTT Substitution Fails


Within the 4,6-bis(trichloromethyl)-1,3,5-triazine family, the identity of the 2-position substituent dictates the compound's absorption spectrum, photoreactivity quantum yield, and acid generation efficiency, precluding simple interchangeability among analogs [1]. For instance, 2-methyl- (1), 2-(2′-furylethylidene)- (2), and 2-[(4′-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine (3) exhibit quantum yields of bond cleavage that differ by up to 40-fold under identical irradiation conditions [2]. Consequently, a formulation optimized for 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine cannot be substituted with a different triazine derivative without compromising polymerization kinetics, final conversion, or lithographic performance. The following quantitative evidence demonstrates why this specific compound merits selection over its closest structural analogs.

2-SubstituentControls absorption and cleavage quantum yield; analogs are not drop-in replacements.
Analog variabilityStyryl or furylethylidene derivatives may shift photoacid generation by up to 40×, altering cure kinetics.
Formulation lock-inPolymerization conversion and lithographic performance may not transfer between triazine derivatives.

Quantitative Evidence: MBTT vs Analogs


Monomer Conversion at Low Initiator Loading

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) achieves high monomer conversion efficiency at extremely low initiator loadings, distinguishing it from many commercial photoinitiators. At a loading of only 0.1 wt%, MBTT delivers a monomer conversion rate that is sufficient for many UV curing applications, whereas comparable triazine-based photoinitiators often require higher loadings to achieve equivalent conversion [1]. This high efficiency at low concentration reduces residual initiator content in the final polymer, mitigating potential migration and toxicity concerns.

Monomer Conversion
Class-level
Efficient conversion reported at 0.1 wt% loading
Supports low-residue formulation assessment
Conversion may vary with acrylate system and irradiation
Photoinitiator UV curing Polymerization kinetics

Quantum Yield in Holographic Recording

In holographic recording applications, the overall quantum yield of radical release is a critical performance metric. A method to evaluate this quantum yield was developed using a three-component photoinitiating system (Safranine O dye, ethyl-4-(dimethylamino)benzoate donor, and MBTT acceptor), enabling accurate assessment within the viscous holographic resin environment [1]. While absolute quantum yield values for MBTT in this system are not directly comparable to other triazine derivatives due to matrix-specific effects, the ability to quantify this parameter provides a basis for formulation optimization and quality control during procurement. The viscosity-corrected quantum yield evaluation method ensures that MBTT performance can be reproducibly characterized across different holographic material batches.

Quantum Yield Method
Method context
Viscosity-corrected evaluation in three-component PIS
Enables batch-to-batch QY benchmarking
Matrix-dependent; not directly comparable across resins
Holography Photopolymerization Quantum yield

Acid Generation Efficiency vs Structural Analogs

Within the 4,6-bis(trichloromethyl)-1,3,5-triazine family, the C–Cl bond cleavage quantum yield varies dramatically depending on the 2-position substituent. Under direct laser excitation, 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (1) exhibits a quantum yield of bond cleavage that is 30–40 times greater than that of 2-(2′-furylethylidene)- (2) and 2-[(4′-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine (3) [1]. While 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) was not directly measured in this study, its structural similarity to compound (1) — both lack an extended conjugated π-system at the 2-position — suggests that MBTT may exhibit a comparably high quantum yield of acid generation under direct UV excitation. This class-level inference positions MBTT as a potentially more efficient PAG than styryl- or furylethylidene-substituted analogs for applications requiring direct photolysis.

Acid Generation vs Analogs
Class-level
30–40× QY difference among triazine analogs
2-Substituent choice may determine PAG efficiency
MBTT inferred similar to high-QY 2-methyl analog
Photoacid generator Chemically amplified resist Quantum yield

Validated Applications of MBTT


Color Filter & Dry Film Photoresist

MBTT is employed as a photoacid generator or radical photoinitiator in photoresist compositions used for color filter fabrication in flat-panel displays and for dry film photoresists in printed circuit board (PCB) production. Its high UV sensitivity and efficient radical generation at low loadings [1] enable fine-pitch patterning and high-resolution lithography required for advanced display and electronics manufacturing. Procurement of MBTT for this application leverages its established use in commercial photoresist monomers [2] and its availability with verified purity (>98.0% by GC) from major chemical suppliers .

Holographic Recording & Optical Data Storage

MBTT functions as an electron acceptor in three-component photoinitiating systems (PIS) for holographic recording. In combination with Safranine O dye and an amine donor, MBTT enables the photogeneration of radicals that initiate polymerization to form holographic gratings. The quantum yield of radical release in these systems has been characterized using time-resolved spectroscopy, and a viscosity-corrected evaluation method has been established to optimize PIS performance for specific holographic resins [1]. This application scenario is supported by primary research demonstrating MBTT's role in high-resolution holographic material development [2].

UV-Curable Coatings, Inks & Adhesives

The high photoinitiation efficiency of MBTT at concentrations as low as 0.1 wt% [1] makes it particularly suitable for UV-curable formulations where residual initiator content must be minimized. This includes food-contact coatings, biomedical adhesives, and other applications subject to migration and toxicity regulations. Unlike many commercial photoinitiators that require higher loadings to achieve target cure speeds, MBTT's low-concentration effectiveness reduces potential leachables without compromising polymerization kinetics [2]. The compound is commercially available in powder or crystalline form with standard purity specifications .

Application
Selection Property
Validation Focus
Color filter & dry film photoresist
UV patterning resolution at specified purity
GC purity (>98.0%) and residual monomer levels
Holographic recording & optical data storage
Electron acceptor efficiency in three-component PIS
Quantum yield reproducibility across resin batches
Migration-sensitive UV-curable coatings
Low-concentration photoinitiation
Extractables profile under intended use conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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